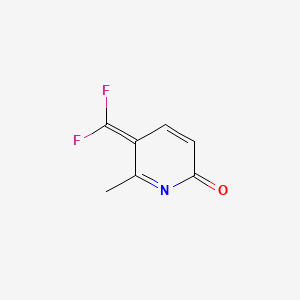
Carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is a complex organic compound with the molecular formula C20H18N4O6. This compound is known for its unique structural features, which include two isocyanate groups and a central oxydipropane-1,2-diyl linkage. It is primarily used in the synthesis of polymers and as a cross-linking agent in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} typically involves the reaction of 3-(isocyanatomethyl)phenyl isocyanate with oxydipropane-1,2-diol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.
Polymerization Reactions: It acts as a cross-linking agent in polymerization reactions, forming three-dimensional polymer networks.
Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form carbamate derivatives.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving isocyanate groups.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polymer Networks: Formed during polymerization reactions.
Scientific Research Applications
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent to synthesize high-performance polymers with enhanced mechanical properties.
Material Science: Employed in the development of advanced materials, such as coatings and adhesives, due to its ability to form strong covalent bonds.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering, where its biocompatibility and reactivity with biological molecules are advantageous.
Industrial Applications: Utilized in the production of foams, elastomers, and sealants, where its cross-linking properties improve product performance.
Mechanism of Action
The mechanism of action of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediyl bis{[3-(isocyanatomethyl)phenyl]carbamate}: Similar in structure but with an ethane-1,2-diyl linkage instead of an oxydipropane-1,2-diyl linkage.
Bis{[3-(isocyanatomethyl)phenyl]carbamate} of 1,2-propanediol: Similar in structure but with a propanediol linkage.
Uniqueness
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is unique due to its oxydipropane-1,2-diyl linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s flexibility and reactivity, making it suitable for a broader range of applications compared to its similar counterparts.
Properties
CAS No. |
68092-74-0 |
|---|---|
Molecular Formula |
C24H26N4O7 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propoxy]propan-2-yl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C24H26N4O7/c1-17(34-23(31)27-21-7-3-5-19(9-21)11-25-15-29)13-33-14-18(2)35-24(32)28-22-8-4-6-20(10-22)12-26-16-30/h3-10,17-18H,11-14H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
OIKLHRPYUMZODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


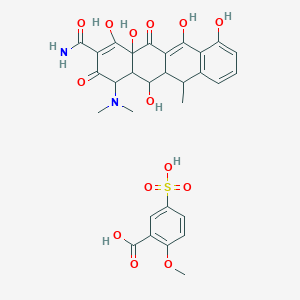
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

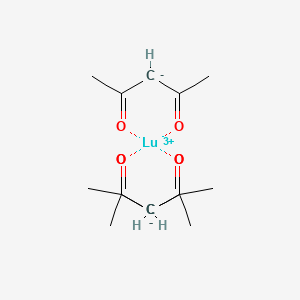
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
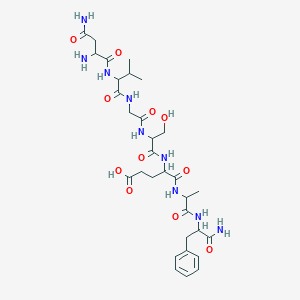
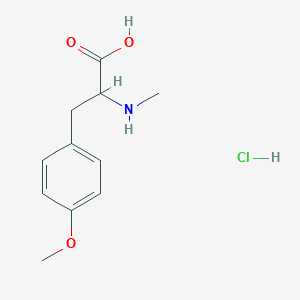

![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
